1-Butyl-3-methylimidazolium Tetrachloroferrate
Overview
Description
1-Butyl-3-methylimidazolium tetrachloroferrate(III) [Bmim][FeCl4] is an iron-containing ionic liquid (IL) that has been utilized as a building block in the synthesis of transparent, ion-conducting, and paramagnetic ionogels. This IL is known for its unique combination of properties, including thermal stability, ionic conductivity, and magnetic properties, which make it a subject of interest for various applications in materials science .
Synthesis Analysis
The synthesis of 1-butyl-3-methylimidazolium-based ionic liquids typically involves the reaction of an imidazole derivative with an appropriate alkyl halide. For instance, 1-methyl-3-butylimidazolium chloride is synthesized by reacting N-methylimidazolium with chlorobutane . Although the specific synthesis of [Bmim][FeCl4] is not detailed in the provided papers, it can be inferred that a similar synthetic route may be employed, with the incorporation of an iron chloride salt to introduce the tetrachloroferrate anion.
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylimidazolium chloride, a related compound, has been elucidated through X-ray crystallography. This analysis revealed a hydrogen bonding network involving the chloride anion and the imidazolium ring, as well as hydrophobic interactions between the n-butyl groups of the cations . While the structure of [Bmim][FeCl4] is not explicitly discussed, it is likely to exhibit similar interactions between the cation and anion, contributing to its stability and liquid state properties.
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium-based ionic liquids have been used as reaction media for the synthesis and crystallization of coordination polymers. For example, 1-butyl-3-methylimidazolium bromide was used to synthesize a metal-organic framework with cadmium and 1,4-benzenedicarboxylate, demonstrating the IL's ability to facilitate the formation of complex structures . This suggests that [Bmim][FeCl4] could also be used in similar chemical reactions, potentially influencing the crystallization and properties of the resulting materials.
Physical and Chemical Properties Analysis
The physical properties of 1-butyl-3-methylimidazolium tetrafluoroborate, a compound similar to [Bmim][FeCl4], have been studied, revealing that its densities and viscosities can be predicted based on the concentration of the ionic liquid . The thermal stability and ionic conductivity of [Bmim][FeCl4] have been significantly enhanced upon incorporation into a PMMA matrix, with the onset weight loss observed for pure PMMA being completely suppressed . Additionally, the magnetic properties of [Bmim][FeCl4] are similar to those of the pure IL and are not affected by incorporation into the PMMA matrix, indicating that the IL retains its paramagnetic characteristics even when used in composite materials .
Scientific Research Applications
Magnetic Fluids
1-Butyl-3-methylimidazolium Tetrachloroferrate (bmim[FeCl4]) and 1-butyronitrile-3-methylimidazolium tetrachloroferrate (nbmim[FeCl4]) are two room-temperature ionic liquids with magnetic susceptibilities that enable them to respond to magnets. Despite similar magnetic susceptibilities, their distinct responses are influenced by factors like density, viscosity, and surface tension, making them a new class of magnetic fluids with potential practical applications (Hayashi, Saha, & Hamaguchi, 2006).
Recovery and Separation
The recovery of bmim[FeCl4] from its mixture with water has been explored, demonstrating the potential for magnetic field application in combination with conventional methods for recovering magnetic ionic liquids from reaction mixtures (Lee, Ha, You, & Koo, 2007).
Synthesis and Characterization
Room-temperature magnetic ionic liquids including bmim[FeCl4] have been synthesized and characterized, providing foundational data for the application of magnetic ionic liquids. This research expands the types of cations used in magnetic ionic liquids and contributes to their broader application (Wang, Yao, Nie, Zhang, & Li, 2012).
Catalytic Applications
1-Butyl-3-methylimidazolium Tetrachloroferrate has been shown to be an efficient catalyst for solvent-free metal-catalyzed Michael addition reactions, especially under microwave conditions. This highlights its potential as an ionic liquid catalyst that can be recycled (Vasiloiu, Gaertner, & Bica, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLFBVHUIJIII-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl4FeN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium Tetrachloroferrate | |
CAS RN |
359845-21-9 | |
Record name | 1-Butyl-3-methylimidazolium Tetrachloroferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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